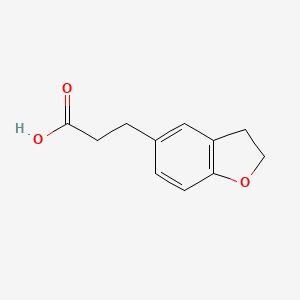

2,3-Dihydro-1-benzofuran-5-propanoic acid

説明

2,3-Dihydro-1-benzofuran-5-propanoic acid is an organic compound belonging to the class of benzofurans. Benzofurans are characterized by a benzene ring fused to a furan ring. The 2,3-dihydro modification indicates that the furan ring is partially saturated, having two additional hydrogen atoms. This compound has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-5-propanoic acid typically involves several steps:

Methyl Esterification: The process begins with the methyl esterification of 3-(4-hydroxyphenyl) acrylic acid.

Condensation: This intermediate is then condensed with bromoacetaldehyde diethyl acetal.

Friedel-Crafts Reaction: The condensation product undergoes a Friedel-Crafts reaction to yield methyl 3-(benzofuran-5-yl) acrylic acid.

Catalytic Hydrogenation and Hydrolysis: Finally, the intermediate is subjected to catalytic hydrogenation and hydrolysis to afford the target compound with an overall yield of 60%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

化学反応の分析

Esterification and Hydrolysis

The carboxylic acid group undergoes classic acid-catalyzed esterification. For example:

- Esterification with methanol under H₂SO₄ catalysis produces methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.

- Hydrolysis of the ester back to the carboxylic acid occurs under basic conditions (e.g., NaOH).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 75–85% | |

| Hydrolysis | NaOH (aq.), 80°C | Parent acid | >90% |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

- Heating above 200°C yields 2,3-dihydrobenzofuran derivatives.

- Oxidative decarboxylation using Pb(OAc)₄ generates alkanes or alkenes.

Electrophilic Aromatic Substitution

The benzofuran ring participates in nitration , sulfonation , and halogenation at electron-rich positions (C-4/C-6):

- Nitration (HNO₃/H₂SO₄) produces nitro-substituted derivatives .

- Bromination (Br₂/FeBr₃) occurs regioselectively at C-4 .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

- Suzuki coupling with aryl boronic acids introduces aryl groups at C-5 .

- Heck reaction with alkenes forms conjugated dihydrobenzofuran systems .

| Reaction | Catalyst | Substrate | Product | Efficiency |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 5-Aryl derivative | 68% |

| Heck | Pd(OAc)₂, TY-Phos ligand | Styrene | Alkenylated benzofuran | 92% ee |

Biological Interactions

While not strictly chemical reactions, its interactions with biological systems are notable:

- Enzyme inhibition : Binds cyclooxygenase-2 (COX-2) via H-bonding with the carboxylic acid group, showing anti-inflammatory activity .

- Metabolism : Undergoes hepatic glucuronidation, forming inactive metabolites.

Stability and Reactivity Trends

- pH-dependent stability : Stable in acidic conditions (pH 2–6) but undergoes decomposition in strong bases.

- Oxidative susceptibility : The benzofuran ring is prone to epoxidation under O₃ or mCPBA .

Key Research Findings

- Rh(III)-catalyzed C–H activation enables efficient dihydrobenzofuran synthesis (TOF = 12.5 h⁻¹) .

- Asymmetric synthesis using Pd/TY-Phos achieves >90% enantiomeric excess in Heck/Tsuji-Trost reactions .

This compound’s versatility in organic synthesis and biological relevance underscores its importance in medicinal chemistry and materials science.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its role as a potent inhibitor in various biological pathways:

- Bromodomain Inhibitors : A study highlighted the development of 2,3-dihydrobenzofuran derivatives as highly selective inhibitors for the second bromodomain (BD2) of the BET family proteins. These compounds demonstrated over 1000-fold selectivity compared to BD1, indicating their potential in treating castrate-resistant prostate cancer .

- Cannabinoid Receptor Agonists : Another research effort focused on synthesizing derivatives of 2,3-dihydro-1-benzofuran that act as selective agonists for the cannabinoid receptor type 2 (CB2). These compounds were designed to improve drug-like properties and enhance treatment efficacy for neuropathic pain .

Neuroprotective Agents

Research has shown that certain analogues of 2,3-dihydro-1-benzofuran exhibit antioxidant properties similar to alpha-tocopherol (Vitamin E). For instance, one particular analogue was effective in inhibiting lipid peroxidation and demonstrated protective effects against head injuries in mice . This suggests potential applications in neuroprotection and treatment of neurodegenerative conditions.

| Compound Name | Activity | Selectivity | Reference |

|---|---|---|---|

| GSK973 | BD2 Inhibitor | >1000-fold over BD1 | |

| MDA104 | CB2 Agonist | High selectivity | |

| Dihydrobenzofuran analogue | Antioxidant | Effective against lipid peroxidation |

Development of BET Inhibitors

In a comprehensive study conducted by researchers at the University of Strathclyde, various derivatives of 2,3-dihydrobenzofuran were synthesized and evaluated for their inhibitory effects on BET proteins. The findings indicated that structural modifications significantly impacted both potency and selectivity, leading to the identification of several promising candidates for further development .

Neuroprotective Analogues

A series of experiments aimed at evaluating the neuroprotective capabilities of 2,3-dihydro-1-benzofuran analogues demonstrated their ability to protect against oxidative stress in neuronal cells. The selected compound not only inhibited lipid peroxidation but also showed enhanced brain penetration capabilities, making it a strong candidate for treating conditions like stroke and traumatic brain injury .

作用機序

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects

類似化合物との比較

Similar Compounds

2,3-Dihydrobenzofuran: Lacks the propanoic acid moiety, making it less versatile in synthetic applications.

Benzofuran: Fully unsaturated furan ring, differing in reactivity and biological activity.

2,3-Dihydro-5-benzofuranpropanoic acid: Similar structure but with different substituents, leading to varied chemical and biological properties

Uniqueness

2,3-Dihydro-1-benzofuran-5-propanoic acid is unique due to its partially saturated furan ring and the presence of the propanoic acid moiety. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

生物活性

2,3-Dihydro-1-benzofuran-5-propanoic acid is a compound that belongs to the benzofuran family. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Understanding the biological activity of this specific compound is crucial for its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula for this compound is C12H14O3, with a molecular weight of approximately 206.24 g/mol. The structure consists of a benzofuran ring system with a propanoic acid side chain, which is thought to contribute to its biological properties.

Target Interactions

Benzofuran derivatives, including this compound, interact with various biological targets:

- Enzymatic Activity : The compound has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, influencing drug metabolism and efficacy.

- Cell Signaling Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. This modulation can affect cellular responses to external stimuli.

Biochemical Pathways

The compound influences several biochemical pathways:

- Metabolic Pathways : It is involved in metabolic processes that affect energy production and cellular respiration.

- Transport Mechanisms : The transport and distribution within cells are mediated by specific transporters that determine its localization and accumulation in different cellular compartments.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. For instance:

- Case Study : A study on human breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Antibacterial Properties

The compound has also shown promising antibacterial activity against several pathogenic bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

- Case Study : In laboratory tests, this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Dosage Effects and Toxicity

The effects of this compound vary with dosage:

- Low Doses : May enhance metabolic activity and improve cellular function.

- High Doses : Can lead to cytotoxic effects and disrupt normal cellular processes.

Toxicological assessments indicate that while low doses are generally safe, higher concentrations may induce adverse effects such as cellular damage.

Summary of Research Findings

| Biological Activity | Mechanism | Case Study Reference |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits cell cycle | Human breast cancer cells |

| Antibacterial | Disrupts cell membranes; inhibits enzymes | Staphylococcus aureus & E. coli |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Preliminary studies |

特性

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQFYUVHQLRVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384655 | |

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215057-28-6 | |

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3-Dihydrobenzo[b]furan-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。